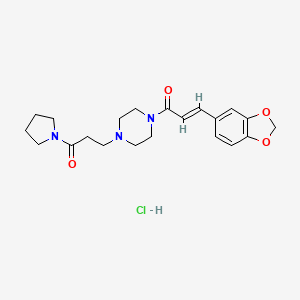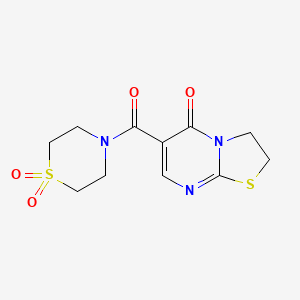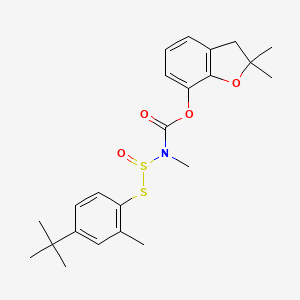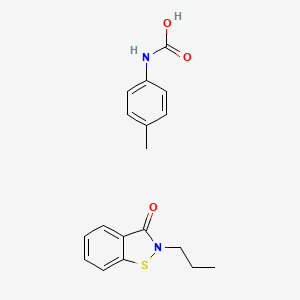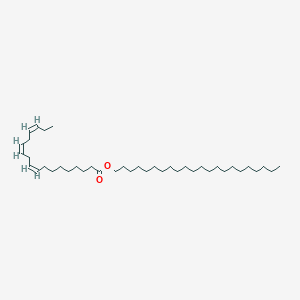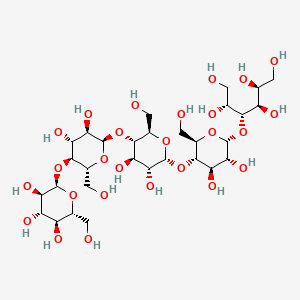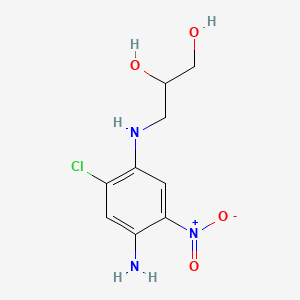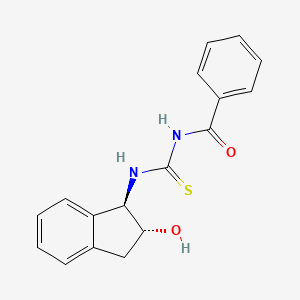
Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core linked to a hydroxy-indane moiety through a thioxomethyl group, which contributes to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)- typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-indene-1-amine with benzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The thioxomethyl group can be reduced to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methyl-substituted derivative.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-hydroxyindane-1-yl)-N’-benzoyl thiourea
- N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamothioyl]benzamide
Uniqueness
Benzamide, N-(((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)thioxomethyl)-, (E)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
141034-12-0 |
|---|---|
Molekularformel |
C17H16N2O2S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-[[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H16N2O2S/c20-14-10-12-8-4-5-9-13(12)15(14)18-17(22)19-16(21)11-6-2-1-3-7-11/h1-9,14-15,20H,10H2,(H2,18,19,21,22)/t14-,15-/m1/s1 |
InChI-Schlüssel |
HJQASKJLEFCBSD-HUUCEWRRSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)NC(=S)NC(=O)C3=CC=CC=C3)O |
Kanonische SMILES |
C1C(C(C2=CC=CC=C21)NC(=S)NC(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid](/img/structure/B12759547.png)
